6-(Benzyloxy)-4-methylnicotinonitrile
Description
Chemical Structure and Properties 6-(Benzyloxy)-4-methylnicotinonitrile (C₁₄H₁₂N₂O) is a substituted pyridine derivative featuring a benzyloxy group at the 6-position, a methyl group at the 4-position, and a nitrile substituent at the 3-position. Its molecular weight is 224.26 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds, particularly in kinase inhibitor development .
The benzyloxy group enhances lipophilicity, which influences membrane permeability and bioavailability, while the nitrile moiety offers reactivity for further functionalization.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-11-7-14(16-9-13(11)8-15)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |
InChI Key |
VURXCMDTXZUWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylnicotinonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Benzylation: The amine group is then protected by benzylation using benzyl chloride in the presence of a base like sodium hydroxide.
Oxidation: Finally, the protected amine is oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key analogues include:
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 6-(Benzyloxy)-4-methylnicotinonitrile | 6-OBn, 4-Me, 3-CN | 224.26 | Kinase inhibitor intermediates |
| 6-Methoxy-4-methylnicotinonitrile | 6-OMe, 4-Me, 3-CN | 164.18 | Fluorescent probes, agrochemicals |
| 6-Chloro-4-methylnicotinonitrile | 6-Cl, 4-Me, 3-CN | 168.60 | Anticancer agent precursors |
| 6-Hydroxy-4-methylnicotinonitrile | 6-OH, 4-Me, 3-CN | 150.13 | Metal-chelating ligands |
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy (6-OMe) or hydroxy (6-OH) analogues, enhancing blood-brain barrier penetration .
- Reactivity : The nitrile group allows nucleophilic addition reactions, but the benzyloxy group may sterically hinder reactivity compared to smaller substituents like methoxy.
Biological Activity
6-(Benzyloxy)-4-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
- Molecular Formula: C13H12N2O
- Molecular Weight: 216.25 g/mol
- Structure: The compound features a pyridine ring with a benzyloxy group and a nitrile functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic applications.
The biological activity of this compound is thought to involve:
- Binding Affinity: The benzyloxy group enhances the binding affinity to target enzymes or receptors, facilitating its inhibitory effects.
- Nitrile Group Interaction: The nitrile may participate in hydrogen bonding or dipole interactions with active sites on enzymes, influencing their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cell lines | |
| Enzyme Inhibition | Competitive inhibition in assays |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Study B | HeLa | 10 | Cell cycle arrest at G2/M phase |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Potential
In a series of experiments on various cancer cell lines, the compound demonstrated promising anticancer properties. For instance, treatment with the compound resulted in a reduction of cell viability in MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
